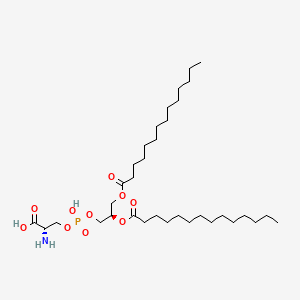

Dimyristoyl phosphatidylserine

Description

Overview of Key Phospholipid Classes in Cellular and Subcellular Membranes

Cellular membranes are fundamental to life, acting as selective barriers and facilitating a vast array of biological processes. These membranes are primarily composed of a lipid bilayer, a fluid and dynamic structure made up of various lipid molecules. The most abundant of these are the phospholipids (B1166683), which are amphipathic molecules possessing a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature drives them to self-assemble into a bilayer in aqueous environments, with the hydrophobic tails oriented inward and the hydrophilic heads facing the aqueous environments inside and outside the cell.

The main classes of phospholipids found in eukaryotic cell membranes are glycerophospholipids and sphingolipids. nih.gov Glycerophospholipids, the most common type, are built on a glycerol (B35011) backbone. This class is further subdivided based on the head group attached to the phosphate (B84403) moiety, leading to key types such as:

Phosphatidylcholine (PC): Often the most abundant phospholipid in the outer leaflet of the plasma membrane, playing a crucial role in membrane structure and signaling. nih.gov

Phosphatidylethanolamine (B1630911) (PE): Typically found in the inner leaflet, its smaller head group can influence membrane curvature. nih.gov

Phosphatidylinositol (PI): A key player in cell signaling pathways. creative-proteomics.com

Phosphatidylserine (B164497) (PS): An anionic phospholipid with significant roles in signaling and apoptosis. creative-proteomics.commetwarebio.com

Sphingolipids, with a sphingosine (B13886) backbone, are also vital components, particularly in the outer leaflet of the plasma membrane. nih.gov The specific composition of these phospholipid classes varies between different cell types and even between the inner and outer leaflets of a single membrane, contributing to the specialized functions of cellular and subcellular compartments. nih.gov

Distinctive Characteristics and Biological Significance of Phosphatidylserine

Phosphatidylserine (PS) is a glycerophospholipid distinguished by the presence of a serine amino acid attached to the phosphate group. metwarebio.com This imparts a net negative charge to the head group, making PS an anionic phospholipid. nih.gov In healthy cells, PS is asymmetrically distributed, being almost exclusively located in the inner leaflet of the plasma membrane, facing the cytoplasm. nih.govwikipedia.org This asymmetric distribution is actively maintained by enzymes called flippases. nih.gov

The biological significance of PS is profound and multifaceted:

Apoptosis (Programmed Cell Death): One of the most critical roles of PS is as a signal for apoptosis. metwarebio.comwikipedia.org During this process, the strict asymmetric distribution of PS is lost, and it becomes exposed on the outer surface of the cell. nih.gov This externalized PS acts as an "eat-me" signal, recognized by phagocytic cells, which then engulf and eliminate the dying cell without triggering an inflammatory response. metwarebio.com

Cell Signaling: PS serves as a docking site for various proteins on the inner surface of the plasma membrane, playing a crucial role in the activation of signaling pathways essential for cell survival and growth. wikipedia.org

Blood Coagulation: The exposure of PS on the surface of activated platelets is a critical step in the blood clotting cascade. annualreviews.org

Structural Specificity and Academic Relevance of Dimyristoyl Phosphatidylserine (DMPS)

Dimyristoyl phosphatidylserine (DMPS) is a specific type of phosphatidylserine where the two fatty acid chains attached to the glycerol backbone are both myristic acid, a saturated 14-carbon fatty acid. nih.govnih.gov The nomenclature "14:0 PS" is often used to denote this specific structure. nih.gov As a synthetic phospholipid, DMPS provides researchers with a homogenous and well-defined system for studying membrane properties, which is a significant advantage over the complex mixtures of phospholipids found in natural cell membranes. pubcompare.ai

The academic relevance of DMPS stems from its utility as a model lipid in biophysical studies. Researchers use DMPS to create artificial membranes, such as liposomes and supported lipid bilayers, to investigate:

The physical properties of membranes, including phase transitions, fluidity, and elasticity. researchgate.netresearchgate.net

The specific interactions between anionic lipids and proteins, such as myelin basic protein. nih.gov

The influence of ions, like calcium and magnesium, on the structure and dynamics of PS-containing membranes. rsc.org

The formation of lipid domains and their role in cell signaling. acs.org

By using a single, well-characterized phospholipid like DMPS, scientists can isolate and study the effects of the phosphatidylserine headgroup and the saturated myristoyl chains on membrane behavior, providing fundamental insights into the complex world of cell membranes. nih.gov

Properties

CAS No. |

64023-32-1 |

|---|---|

Molecular Formula |

C34H66NO10P |

Molecular Weight |

679.9 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C34H66NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41)/t30-,31+/m1/s1 |

InChI Key |

WKJDWDLHIOUPPL-JSOSNVBQSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

Other CAS No. |

64023-32-1 |

physical_description |

Solid |

Synonyms |

1,2-dimyristoyl-sn-glycero-3-phosphorylserine dimyristoylphosphatidylserine DMPSE |

Origin of Product |

United States |

Biophysical Investigations of Dimyristoyl Phosphatidylserine in Model Membrane Systems

Fundamental Interactions with Lipid Bilayers and Monolayers

The behavior of DMPS in model membranes provides significant insights into its role in cellular membrane dynamics. Its interactions influence membrane structure, stability, and fluidity.

Influence on Membrane Curvature and Bending Elasticity

The molecular geometry of lipids is a key determinant of membrane curvature. uu.nl Lipids with smaller headgroups, like phosphatidylethanolamine (B1630911) (PE), tend to induce negative curvature, which is essential for processes such as budding and fusion. uu.nl In contrast, the influence of DMPS on membrane curvature is more complex. While it is a diacyl phospholipid, the electrostatic interactions of its charged headgroup can lead to positive curvature. nih.gov

Studies mixing dioleoylphosphatidylserine (DOPS) with the reverse hexagonal (HII) phase-forming lipid dioleoylphosphatidylethanolamine (DOPE) have shown that DOPS contributes to an increase in the lattice dimension of the HII phase, suggesting it counteracts the negative curvature induced by DOPE. nih.gov This implies that DMPS, with its similar headgroup, would also favor less negative or even positive curvature. The bending elasticity of a membrane, which describes its resistance to bending, is also influenced by its lipid composition. pnas.org The presence of DMPS can alter the bending modulus of a membrane, thereby affecting its deformability and the energy required for processes involving membrane curvature changes.

Impact on Lipid Packing, Phase Behavior, and Thermotropic Transitions

The packing of lipid molecules within a bilayer is crucial for membrane integrity and function. DMPS, with its saturated myristoyl chains, influences lipid packing and exhibits distinct phase behavior. At lower temperatures, DMPS exists in a more ordered gel phase (Lβ'), where the acyl chains are tightly packed. tmu.ac.jp As the temperature increases, it undergoes a transition to a more fluid liquid-crystalline phase (Lα), characterized by disordered and more mobile acyl chains. tmu.ac.jpresearchgate.net

This main phase transition, or chain-melting transition, is a cooperative process that can be observed using techniques like differential scanning calorimetry (DSC). researchgate.netnih.gov For pure hydrated DMPS, this transition occurs at a specific temperature, which can be influenced by factors such as hydration level and the presence of other molecules. researchgate.netnih.gov For instance, increasing hydration tends to decrease the chain melting transition temperature of DMPS, reaching a limiting value around 39°C. nih.gov The presence of cholesterol, another key membrane component, also significantly affects the thermotropic behavior of DMPS, leading to the formation of cholesterol crystallites and new phase transitions. nih.gov Furthermore, ions can have a profound impact. For example, Li+ ions can induce a more ordered lipid phase in DMPS bilayers that transitions at a much higher temperature (75-95°C) compared to the Na+ or NH4+ salts of DMPS (39°C). nih.gov

Table 1: Thermotropic Transition Temperatures of DMPS and Related Systems

| System | Transition Temperature (°C) | Technique | Reference |

|---|---|---|---|

| Hydrated NH4+-DMPS (limiting value) | 39 | DSC, X-ray Diffraction | nih.gov |

| DMPS/Cholesterol (1:1 molar ratio) | 95 | DSC | nih.gov |

| DMPS-Li+ complex | 75-95 | Infrared Spectroscopy | nih.gov |

| Pure DMPS | 36.2 (onset) | DSC | researchgate.net |

Role in Lipid Domain Formation and Lateral Segregation

Biological membranes are not homogenous; they exhibit lateral heterogeneity in the form of lipid domains or "rafts," which are enriched in certain lipids and proteins. uu.nlosti.govnih.gov The formation of these domains is driven by specific lipid-lipid and lipid-protein interactions. umh.es DMPS, due to its charge and specific interactions, can play a role in the lateral segregation of lipids.

The presence of certain molecules can induce the formation of DMPS-enriched domains. For example, antimicrobial peptides can cause significant lateral segregation in bilayers containing DMPS. osti.gov This segregation is similar to the heterogeneity observed in the gel phase of lipids, suggesting that the peptide induces a more ordered, domain-like structure even in the fluid phase. osti.gov This process is influenced by factors like hydrophobic mismatch and line tension at the domain boundaries. nih.gov The preferential interaction of certain proteins with specific lipids, including phosphatidylserine (B164497), is a key driver for the formation of these functional membrane domains. umh.es

Advanced Spectroscopic and Diffraction Techniques for Dimyristoyl Phosphatidylserine Membranes

A variety of sophisticated biophysical techniques are employed to investigate the structure and dynamics of DMPS in model membranes at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of lipids in membranes. researchgate.netnih.gov Solid-state ²H NMR, in particular, is used to probe the order and dynamics of specific segments of the DMPS molecule by selectively labeling the acyl chains or the headgroup with deuterium (B1214612). researchgate.netacs.org

By measuring the residual quadrupolar couplings, ²H NMR provides detailed information about the order parameters of the C-²H bonds along the acyl chain, revealing the degree of conformational freedom at different positions. researchgate.net This allows for the characterization of how factors like temperature, hydration, and the presence of other molecules affect the packing and fluidity of the DMPS acyl chains. nih.govnih.gov Furthermore, ³¹P NMR is sensitive to the headgroup conformation and its interactions with ions and other molecules. nih.gov Studies have utilized NMR to investigate the interaction of proteins and peptides with DMPS-containing membranes, revealing how these interactions perturb the lipid structure and dynamics. acs.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy Applications

Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spin-labeling, provides valuable insights into the dynamics and environment of lipids within a membrane. mdpi.comnih.gov In this technique, a stable nitroxide radical (spin label) is attached to a specific position on the DMPS molecule or another lipid in the membrane. The EPR spectrum of the spin label is sensitive to its rotational motion and the polarity of its local environment.

EPR studies can be used to probe the fluidity of DMPS-containing membranes and how it is affected by temperature, additives, or protein binding. nih.govcore.ac.uk By analyzing the spectral lineshapes, information about the mobility of the lipid acyl chains at different depths within the bilayer can be obtained. nih.gov EPR is also used to study the lateral organization of membranes and the formation of lipid domains. nih.gov Furthermore, techniques like saturation transfer EPR can measure the rates of lipid exchange between different environments, such as the bulk lipid phase and the lipid shell surrounding a membrane protein. nih.gov

Table 2: Investigated Properties of DMPS using Advanced Spectroscopic Techniques

| Technique | Investigated Property | Key Findings | Reference(s) |

|---|---|---|---|

| NMR Spectroscopy | Acyl chain order and dynamics | Provides detailed profiles of segmental order parameters. researchgate.net | researchgate.netnih.govacs.org |

| Headgroup conformation and interactions | Sensitive to ion binding and changes in the headgroup environment. nih.gov | nih.govnih.gov | |

| Protein-lipid interactions | Reveals perturbations in lipid structure upon protein binding. acs.orgnih.gov | acs.orgnih.gov | |

| EPR Spectroscopy | Membrane fluidity | Measures changes in lipid acyl chain mobility. nih.govcore.ac.uk | nih.govcore.ac.uk |

| Lipid lateral organization | Probes the formation and characteristics of lipid domains. nih.gov | nih.gov | |

| Lipid exchange rates | Determines the dynamics of lipids at protein-lipid interfaces. nih.gov | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for investigating the structural and dynamic properties of lipid bilayers. By monitoring the vibrational frequencies of specific chemical groups within the Dimyristoyl phosphatidylserine (DMPS) molecule, FTIR provides insights into acyl chain conformation, headgroup hydration, and intermolecular interactions.

Studies utilizing FTIR have demonstrated its utility in monitoring the conformational order of DMPS. When perdeuterated DMPS (DMPS-d54) is incorporated into human erythrocytes, FTIR can specifically track the asymmetric CD2 stretching frequency of the inserted acyl chains. nih.gov This allows for a direct assessment of the lipid's state within a complex biological membrane. In one such study, DMPS-d54 incorporated into red blood cells did not show a distinct phase transition but maintained a conformational order similar to a liquid-crystalline state, suggesting it is well-dispersed within the inner monolayer of the erythrocyte membrane. nih.gov

Temperature-dependent FTIR studies of multilamellar vesicles (MLVs) of DMPS reveal changes associated with the gel-to-liquid crystalline phase transition (Tm), which for DMPS is typically observed between 37 and 39 °C. mdpi.com Analysis of the water combination band in the FTIR spectrum can capture the temperature-dependent fluctuations of interfacial water molecules, which are greatest near the phase transition temperature. mdpi.com

The influence of other molecules, such as cholesterol, on the vibrational spectra of DMPS has also been characterized. The incorporation of cholesterol into DMPS dispersions leads to small shifts in the methylene (B1212753) CH stretching frequencies, reflecting a combined effect on the acyl chain conformation. nih.gov Cholesterol also affects the ratio of the trans (1465 cm-1) to the lower wavelength (1457 cm-1) CH2 bending bands. nih.gov Furthermore, below the phase transition temperature, a small shift in the carboxylate band of the serine headgroup is observed, likely due to the increased average distance between neighboring polar groups upon cholesterol insertion. nih.gov The interaction of DMPS with peptides and other lipids can also be monitored by changes in the amide I region (for peptides) and the carboxyl vibration of the phospholipid at around 1735 cm-1. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) | Structural Interpretation | Reference |

| Methylene CH₂ Bending (trans) | 1465 | Acyl chain conformation | nih.gov |

| Methylene CH₂ Bending | 1457 | Acyl chain conformation | nih.gov |

| Phospholipid Carboxyl C=O | ~1735 | Headgroup interaction/environment | nih.gov |

Small-Angle Neutron Scattering (SANS) for Structural Elucidation

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of lipid vesicles in solution, offering unique advantages due to its sensitivity to hydrogen isotopes. nih.gov By employing contrast variation methods—typically by exchanging hydrogen (¹H) with deuterium (²H) in the solvent or in the lipid molecules themselves—SANS can reveal details about membrane structure that are often inaccessible to other techniques like X-ray scattering. nih.govacs.org

SANS studies on mixed lipid vesicles containing DMPS have provided significant insights into lipid-specific interactions and membrane remodeling. For instance, the interaction of the membrane-active peptide melittin (B549807) with vesicles composed of a 7:3 molar mixture of dimyristoyl phosphatidylcholine (DMPC) and DMPS has been investigated using SANS with selectively deuterium-labeled lipids. nih.govresearchgate.net These experiments revealed that melittin induces complex structural changes in the bilayer. At low peptide-to-lipid ratios (P/L up to 1/500), the peptide causes a thickening of the bilayer. nih.gov However, at a higher ratio (P/L = 1/200), membrane thinning is observed. nih.gov

Crucially, this thickness transition is coupled with a significant redistribution of DMPS between the two leaflets of the bilayer. nih.gov This compositional asymmetry change is driven by electrostatic interactions between the cationic peptide and the anionic DMPS headgroups. nih.gov The ability to resolve the distribution of specific lipid components across the bilayer leaflets highlights the unique capability of SANS in studying complex membrane systems. nih.gov

In another study, SANS was used to investigate the structural changes in 7:3 d54-DMPC:DMPS vesicles induced by a derivative of the HIV-1 gp41 fusion peptide. osti.gov The data revealed that a concentration-dependent conformational transition of the peptide from α-helix to β-sheet was accompanied by a structural transition in the lipid bilayer itself. The SANS analysis was consistent with the formation of two distinct bilayer regions with different thicknesses, suggesting the peptide induces localized structural changes. osti.gov These studies underscore the utility of SANS in elucidating not just the average structure, but also the detailed response of DMPS-containing membranes to external agents.

Fluorescence Spectroscopy and Anisotropy Measurements

Fluorescence spectroscopy provides a sensitive means to probe the local environment and dynamics within Dimyristoyl phosphatidylserine (DMPS) model membranes. By utilizing intrinsic fluorophores or extrinsic fluorescent probes, this technique can report on membrane phase state, lipid packing, and the interactions of DMPS with other molecules.

The interaction of the basic tripeptide Lysyl-Tryptophyl-Lysine (LTL) with DMPS bilayers has been investigated using the intrinsic fluorescence of the tryptophan residue. oup.com The study revealed that the conformation of the LTL-DMPS complex is highly dependent on the physical state of the lipid bilayer. Below the gel-to-liquid crystalline phase transition temperature (Tc), the tryptophan residue is located on the membrane surface, bound electrostatically to the rigid DMPS headgroups. oup.com Above Tc, in the fluid phase, the tryptophan residue penetrates more deeply into the hydrocarbon core of the bilayer. oup.com This interpretation was supported by temperature-dependent fluorescence quenching experiments using the aqueous quencher acrylamide, which showed reduced quenching efficiency in the fluid phase, indicative of the fluorophore's deeper location within the membrane. oup.com

Fluorescent lipid analogues are also widely used to study the distribution and dynamics of phosphatidylserine in membranes. For example, 1-palmitoyl-2-(dipyrrometheneboron difluoride)undecanoyl-sn-glycero-3-phospho-L-serine (TopFluor-PS) is a synthetic fluorescent PS analogue whose fluorescence emission is minimally affected by pH in the physiological range, making it a reliable probe. nih.gov The accessibility of the headgroup of such probes can be assessed by quenching experiments or by binding assays with proteins like annexin (B1180172) V. nih.gov

Fluorescence anisotropy measurements provide information about the rotational mobility of a fluorescent probe, which is related to the local microviscosity or order of the membrane. While specific anisotropy values for DMPS systems are context-dependent, the general principle involves monitoring the polarization of the emitted fluorescence. A higher anisotropy value indicates restricted rotational motion, characteristic of a more ordered environment like the gel phase, while lower anisotropy signifies greater rotational freedom, as found in the fluid phase. Changes in anisotropy upon the addition of interacting molecules can thus signify alterations in membrane fluidity and packing.

Computational Approaches for Dimyristoyl Phosphatidylserine Membrane Systems

All-Atom Molecular Dynamics (MD) Simulations of Lipid Interactions

All-atom molecular dynamics (MD) simulations have emerged as a powerful computational microscope for investigating Dimyristoyl phosphatidylserine (DMPS) membranes at an atomic level of detail. By numerically solving Newton's equations of motion for every atom in the system, MD simulations provide dynamic trajectories that reveal intricate details of lipid-lipid, lipid-water, and lipid-solute interactions. nih.govsilicos-it.be

MD simulations have been instrumental in understanding the fundamental structural properties of DMPS bilayers and how they are influenced by their environment. Simulations using the CHARMM36 force field have shown that the presence of counterions significantly affects the structure of negatively charged lipids like DMPS. researchgate.net For instance, calcium ions (Ca²⁺) have a more pronounced ordering effect than sodium ions (Na⁺), binding tightly to the anionic groups of the lipid headgroups and becoming an integral part of the membrane interface on the nanosecond timescale. researchgate.net This strong interaction leads to a smaller area per lipid compared to zwitterionic lipids like DMPC. researchgate.net Simulations of DMPS with sodium counterions have reported an average area per lipid of approximately 51.3 Ų. researchgate.net

These simulations also provide insights into how other molecules, such as drugs or peptides, interact with and modify DMPS-containing membranes. For example, simulations have been used to study the interaction of the drug amlodipine (B1666008) with DMPS bilayers, revealing details of its penetration and effect on membrane properties. researchgate.net Similarly, simulations have explored the conformational dynamics of proteins like KRAS4b when associated with DMPS-containing membranes, highlighting specific lipid interactions. biorxiv.org

The accuracy of MD simulations is critically dependent on the force field used to describe the interatomic interactions. nih.govnih.gov Force fields like CHARMM36 are continuously refined to better reproduce experimental data, such as area per lipid and acyl chain order parameters, ensuring that the simulations provide a physically realistic representation of the membrane system. mdpi.com

| Property | System | Value | Simulation Details | Reference |

| Area per Lipid (AL) | DMPS with Na⁺ | 51.3 ± 1.0 Ų | CHARMM36 Force Field | researchgate.net |

| Area per Lipid (AL) | DMPS with Ca²⁺ | 47.3 ± 0.5 Ų | CHARMM36 Force Field | researchgate.net |

| Area per Lipid (AL) | DMPSH (protonated) | 45.3 ± 0.5 Ų | CHARMM36 Force Field | researchgate.net |

Coarse-Grained Molecular Dynamics Models for Mesoscale Dynamics

While all-atom simulations provide unparalleled detail, their computational cost limits them to relatively small system sizes and short timescales. To study larger-scale phenomena such as vesicle formation, membrane fusion, or the collective behavior of many proteins over microseconds or longer, coarse-grained (CG) molecular dynamics models are employed. nih.gov In CG models, groups of atoms are represented as single interaction sites or "beads," reducing the number of particles and allowing for significantly longer and larger simulations. nih.gov

Several CG models have been developed and applied to systems containing phosphatidylserine (PS) lipids. The popular MARTINI force field, for example, represents lipid molecules with a reduced number of beads, capturing the essential chemical nature (e.g., polar, nonpolar, charged) of the underlying atomic groups. nih.gov These models have been successfully used to simulate complex biomembranes and their interactions.

Hybrid coarse-graining (HCG) methodologies have also been developed to create highly coarse-grained, solvent-free models for various lipids, including dioleoyl phosphatidylserine (DOPS), a close relative of DMPS. nih.gov In one such three-site model, the lipid is simplified into headgroup, glycerol (B35011), and tail beads. These models are parameterized to reproduce key structural and elastic properties from reference all-atom simulations or experimental data, such as the area per lipid and area compressibility modulus. nih.gov For a mixed DOPC-DOPS system, a CG model yielded an area per lipid of 61.4 Ų, which is slightly smaller than the all-atom reference but correctly captures the condensing effect of DOPS compared to pure DOPC. nih.gov

These CG simulations are particularly valuable for exploring how lipid composition modulates large-scale membrane properties. For instance, they can be used to study the leaflet-specific distribution of charged lipids like DMPS in asymmetric bilayers and how this asymmetry influences the folding and insertion of membrane proteins. core.ac.uk By bridging the gap between atomic-level detail and mesoscopic phenomena, coarse-grained models of DMPS and other PS lipids are essential tools for a multi-scale understanding of membrane biology.

Quantum Chemical Analyses of Phosphatidylserine Headgroup Conformation

Quantum chemical analyses provide a foundational, electron-level understanding of the molecular structure, energetics, and electronic properties of the phosphatidylserine (PS) headgroup. These computational methods, based on the principles of quantum mechanics, are crucial for interpreting experimental data and for developing accurate parameters for classical molecular dynamics (MD) simulations. By modeling the behavior of electrons, quantum chemistry can predict molecular geometries, interaction energies, and spectroscopic properties with high precision, offering insights that are often inaccessible through experimental means alone.

Research in this area leverages quantum chemical calculations in several key ways. Firstly, they are instrumental in the parameterization of empirical force fields used in large-scale MD simulations of lipid bilayers. nih.govnih.gov Ab initio calculations—computations based directly on theoretical principles without the inclusion of experimental data—are used to derive fundamental parameters such as partial atomic charges, bond and angle force constants, and dihedral potentials for the PS headgroup. nih.govnih.gov For instance, force fields like CHARMM and GROMOS have been developed and refined using quantum mechanical data to ensure that simulations of PS-containing membranes accurately reflect the underlying molecular physics. researchgate.netsoton.ac.uk

Secondly, quantum chemical calculations serve as a powerful tool for validating and interpreting experimental results, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy. By performing ab initio quantum mechanical calculations of NMR chemical shifts on PS headgroup conformations captured from MD simulations, researchers can compare these theoretical predictions with experimental NMR data. researchgate.net Agreement between the calculated and measured chemical shifts provides strong validation for the conformational models derived from simulations and helps to resolve ambiguities in experimental spectra. researchgate.netnih.gov This integrated approach has been pivotal in characterizing the specific interactions between the PS headgroup and ions like Ca²⁺, which are known to induce significant conformational changes and promote the formation of lipid domains. nih.gov

Furthermore, quantum chemical methods are applied to directly investigate the nature of non-covalent interactions involving the PS headgroup. Studies have employed methods like Density Functional Theory (DFT) to model the binding of metal ions to the phosphate (B84403) and carboxyl groups of the serine headgroup. vdu.lt These analyses can elucidate the geometry of the resulting coordination complexes and the redistribution of charge within the molecule upon ion binding. vdu.lt For example, quantum simulations have shown that an iron ion can form an energetically stable bridge between the orthophosphoric fragments of two separate phospholipid molecules, a process that influences the conformation of the lipid chains. vdu.lt This level of detail is critical for understanding phenomena such as ion-mediated lipid clustering and the role of PS in signaling pathways. nih.govnih.gov

The table below summarizes key applications of quantum chemical methods in the study of the phosphatidylserine headgroup.

Table 1: Applications of Quantum Chemical Analyses in Phosphatidylserine Headgroup Studies

| Application Area | Quantum Chemical Method | Investigated Property | Significance | References |

|---|---|---|---|---|

| Force Field Parameterization | Ab initio (e.g., MP2/cc-pVTZ) | Atomic charges, dihedral potentials | Development of accurate classical force fields (e.g., CHARMM) for large-scale MD simulations. | nih.govnih.gov |

| Validation of MD Simulations | Ab initio QM calculations | NMR chemical shifts | Confirms the accuracy of lipid-ion conformations observed in MD simulations by comparing with experimental NMR data. | researchgate.net |

| Ion Binding Analysis | Density Functional Theory (DFT) | Metal ion-headgroup interaction geometry and energy | Provides a detailed molecular view of how ions like Ca²⁺ and Fe²⁺ coordinate with the phosphate and carboxyl groups, leading to conformational changes. | nih.govvdu.lt |

| Conformational Energetics | Semi-empirical DFT (B3LYP) | Optimized geometry, molecular charge distribution | Determines energetically stable conformations of PS-ion associates and describes the resulting electronic structure. | vdu.lt |

Molecular Interactions of Dimyristoyl Phosphatidylserine with Proteins and Peptides

General Principles of Lipid-Protein Interactions in Biological Membranes

Biological membranes are complex assemblies of lipids and proteins. annualreviews.org The interactions between these two major components are critical for membrane structure and function. nih.gov Membrane proteins are enveloped by a layer of lipid molecules, known as the annular lipid shell, which adapts to the protein's surface. nih.gov This interaction is largely non-specific, driven by the need to maintain the integrity of the lipid bilayer around the protein. nih.gov

Beyond this annular shell, more specific interactions can occur. These can be driven by:

Electrostatic forces: The negatively charged headgroup of phospholipids (B1166683) like DMPS can interact with positively charged amino acid residues on proteins. nih.govmolbiolcell.org

Hydrophobic matching: The hydrophobic thickness of the lipid bilayer and the transmembrane domains of a protein influence their interaction. Mismatches can lead to conformational changes in both the lipid and the protein. annualreviews.orgnih.gov

Specific binding pockets: Some proteins have domains that specifically recognize and bind to the headgroups of certain lipids, facilitating targeted interactions. molbiolcell.org

Hydrogen bonding: The headgroups of lipids can form hydrogen bonds with amino acid side chains, contributing to the stability of the interaction. nih.govmdpi.com

These interactions are not static; they are dynamic processes that modulate the localization and activity of membrane-associated proteins, thereby regulating cellular events. researchgate.netmdpi.com The asymmetric distribution of lipids, such as the concentration of PS on the inner leaflet of the plasma membrane, is a key factor in controlling these interactions. molbiolcell.orgosti.gov

Direct Binding and Recognition Mechanisms

The specific interactions of DMPS with various proteins and peptides are central to its biological functions. These interactions are often highly regulated and depend on factors like the presence of ions and the lipid environment.

The annexin (B1180172) family of proteins is characterized by its calcium-dependent binding to anionic phospholipids like phosphatidylserine (B164497). mdpi.com This interaction is a hallmark of processes like apoptosis, where the externalization of PS serves as a signal for phagocytosis. nih.gov Annexin V, a well-studied member of this family, binds to PS-containing membranes in the presence of calcium ions. acs.orgacs.org

The binding mechanism involves calcium ions forming a bridge between the negatively charged phosphate (B84403) group of DMPS and specific binding sites on the annexin protein. mdpi.commdpi.com Crystal structures of annexin V reveal that calcium binding induces a conformational change in the protein, exposing hydrophobic residues that can then insert into the lipid bilayer. mdpi.com Studies using techniques like Brewster angle microscopy and infrared reflection-absorption spectroscopy have shown that the interaction between annexin V and anionic lipid monolayers is calcium-dependent. In the absence of calcium, there is no evidence of a specific interaction. However, in the presence of calcium, a specific ternary complex of annexin V, lipid, and calcium is formed. nih.gov Isothermal titration calorimetry (ITC) has been used to measure the binding affinity between annexin V and PS liposomes, demonstrating that the interaction is indeed calcium-dependent. mdpi.com The truncation of domain IV of annexin A5 has been shown to destroy its calcium-binding ability and impair its affinity for PS-containing liposomes. mdpi.com

| Protein | Lipid Ligand | Cofactor | Key Interaction Mechanism | Functional Significance |

|---|---|---|---|---|

| Annexin V | Dimyristoyl phosphatidylserine (DMPS) | Ca²⁺ | Calcium bridging between DMPS phosphate and protein; conformational change in protein exposing hydrophobic loops. mdpi.commdpi.com | Detection of apoptotic cells, regulation of membrane trafficking. nih.gov |

Protein Kinase C (PKC) enzymes are a family of serine/threonine kinases that play crucial roles in cellular signaling pathways. ucsd.edu Their activity is allosterically regulated by the binding of diacylglycerol (DAG) and, for conventional and novel isoforms, by phosphatidylserine. ucsd.edu DMPS, as a form of PS, is a critical cofactor for PKC activation.

The activation of PKC involves its translocation from the cytosol to the cell membrane. This process is initiated by an increase in intracellular calcium and the production of DAG. ucsd.edu DMPS in the membrane provides the necessary anionic surface to which the C2 domain of conventional PKC isoforms binds in a calcium-dependent manner. ucsd.edu This initial tethering to the membrane allows the C1 domain to then bind to DAG, leading to the full activation of the enzyme. ucsd.edu Studies have shown that the physical properties of the lipid bilayer, such as headgroup spacing and curvature, can modulate PKC activity. nih.gov The formation of domains rich in diacylglycerol within a DMPS-containing membrane is thought to be related to PKC activation. nih.gov

| Enzyme | Lipid Cofactor(s) | Key Regulatory Event | Effect on Enzyme Activity |

|---|---|---|---|

| Protein Kinase C (PKC) | Dimyristoyl phosphatidylserine (DMPS), Diacylglycerol (DAG) | Membrane translocation and binding. ucsd.edu | Allosteric activation. ucsd.edu |

The blood coagulation cascade is a series of enzymatic reactions that culminates in the formation of a blood clot. This process is highly dependent on the exposure of phosphatidylserine on the surface of activated platelets. molbiolcell.orgnih.gov DMPS-containing membranes provide a catalytic surface for the assembly of coagulation factor complexes.

Key coagulation factors, such as Factor VIII and Factor IX, contain gamma-carboxyglutamic acid (Gla) domains that are responsible for their calcium-dependent binding to PS-containing membranes. nih.gov The binding of these factors to the membrane localizes and concentrates them, dramatically increasing the rate of subsequent enzymatic reactions. For instance, the "tenase" complex, formed by Factor VIIIa and Factor IXa, assembles on the PS-rich surface of activated platelets to efficiently activate Factor X. frontiersin.org Studies have shown that specific arginine residues in the C domains of Factor VIII are critical for stable binding to phosphatidylserine-containing membranes. osti.gov Stoichiometric analysis has suggested that there is a unique binding site for one PS molecule per Gla domain of Factor X, with other membrane interactions being satisfied by phosphatidylethanolamine (B1630911) (PE). umich.edu

| Coagulation Factor | Lipid Ligand | Cofactor | Binding Domain | Functional Consequence |

|---|---|---|---|---|

| Factor VIII | Phosphatidylserine | Ca²⁺ | C1 and C2 domains osti.gov | Assembly of the tenase complex. frontiersin.org |

| Factor IX | Phosphatidylserine | Ca²⁺ | Gla domain nih.gov | Assembly of the tenase complex. frontiersin.org |

| Factor X | Phosphatidylserine | Ca²⁺ | Gla domain umich.edu | Activation by the tenase complex. nih.gov |

Beyond PKC and coagulation factors, DMPS and other phosphatidylserine species interact with a wide array of other membrane-associated enzymes and signal transducers. The anionic nature of the PS headgroup often plays a key role in these interactions, recruiting proteins with positively charged domains to the membrane surface. For example, the translocation of certain G proteins is influenced by their interaction with PS-rich membrane microdomains. mdpi.com The heat shock protein HSPA1A has also been shown to translocate to the plasma membrane in response to stress by binding to intracellular PS. biorxiv.org This interaction is driven by a combination of electrostatic and hydrophobic forces. biorxiv.org These interactions are crucial for the proper localization and function of these proteins in signal transduction pathways.

Membrane-active peptides, such as the bee venom toxin melittin (B549807), exert their biological effects by interacting directly with the lipid bilayer. nih.gov The presence of DMPS in a membrane can significantly influence these interactions. Melittin, a cationic peptide, interacts favorably with negatively charged membranes. mdpi.com

Studies on the interaction of melittin with mixed phosphatidylcholine/phosphatidylserine bilayers have revealed that the peptide can induce structural changes in the membrane. At low concentrations, melittin can cause the bilayer to thicken, while at higher concentrations, it can lead to membrane thinning. osti.govnih.gov This is accompanied by a redistribution of DMPS between the leaflets of the bilayer, driven by electrostatic interactions. osti.govnih.gov While melittin can disrupt membranes, its mode of action depends on the lipid composition. In PS-containing membranes, melittin's interaction is reported to be dependent on both its concentration and the saturation level of the PS lipids. mdpi.com The interaction is primarily electrostatic, which may prevent deep penetration and lysis of the membrane. mdpi.com

Influence on Protein Conformation, Insertion, and Function

Dimyristoyl phosphatidylserine (DMPS), an anionic phospholipid, plays a significant role in modulating the structure and activity of various proteins and peptides, primarily through electrostatic and hydrophobic interactions at the membrane interface. These interactions can induce significant conformational changes, influence the depth of membrane insertion, and ultimately alter the biological function of the associated protein or peptide.

The interaction between DMPS and the amyloid-beta (Aβ) peptide, implicated in Alzheimer's disease, has been a subject of detailed study. Binding to DMPS bilayers can trigger the formation of a stable alpha-helical structure in the C-terminal region of the Aβ peptide. This interaction is predominantly governed by electrostatic forces between the charged amino acid residues of the peptide and the anionic headgroup of DMPS. molbiolcell.org Unlike interactions with zwitterionic lipids, Aβ peptides tend to reside on the surface of DMPS bilayers, causing only minor thinning of the membrane. molbiolcell.org Studies on Aβ(25-35) fragments in the presence of DMPC/DMPS mixtures have shown that the peptide accelerates the lateral self-diffusion of the lipids, indicating a disordering and destabilizing effect on the membrane. nsr-jinr.ru The presence of phosphatidylserine (PS) in membranes is known to favor the aggregation pathways of Aβ peptides. researchgate.net Specifically, the presence of dioleoylphosphatidylserine (DOPS) in a membrane can promote the oligomerization of Aβ(1-42), leading to membrane damage and pore formation. nih.gov

The antimicrobial peptide melittin also exhibits distinct interactions with DMPS-containing membranes. In DMPS monolayers, melittin is expelled from the solid phase but incorporates into liquid-expanded and liquid-condensed phases, which enhances membrane fluidity. nih.govnih.gov Atomic force microscopy has revealed that melittin induces a "ripple phase" in DMPS bilayers, a structural change not typically seen in single-component anionic bilayers. nih.govnih.gov Despite these structural alterations, melittin's interaction with DMPS is characterized by strong electrostatic adsorption to the surface, which can hinder deep penetration into the membrane, making DMPS membranes more resistant to melittin-induced lysis compared to zwitterionic membranes. nih.govmdpi.com

The aggregation of lysozyme (B549824), a protein associated with systemic amyloidosis, is also uniquely influenced by phosphatidylserine. researchgate.net While some studies report that PS at an equimolar ratio has little effect on the rate of lysozyme aggregation, higher concentrations of PS (e.g., 1:5 or 1:10 protein-to-lipid ratio) can drastically increase the aggregation rate. kurouskilab.com The saturation of the fatty acid chains in PS is a critical determinant; fully saturated PS, such as DMPS, was found to decelerate the aggregation of another amyloidogenic protein, transthyretin. kurouskilab.com Aggregates of lysozyme formed in the presence of PS have been shown to contain the lipid within their structure and may exhibit altered toxicity profiles. researchgate.netnih.gov

The interaction of the protein α-sarcin with DMPS vesicles leads to vesicle aggregation. nih.gov The kinetics of this process differ between synthetic phospholipids like DMPS and natural phospholipids, suggesting that the physical properties of the lipid, such as acyl chain length, influence the interaction. nih.gov

Table 1: Influence of Dimyristoyl Phosphatidylserine (DMPS) on Protein and Peptide Properties

| Protein/Peptide | Effect on Conformation | Effect on Membrane Insertion/Interaction | Effect on Function | Reference |

|---|---|---|---|---|

| Amyloid-Beta (Aβ) Peptide | Induces stable α-helix formation in the C-terminus. | Resides on the bilayer surface; causes minor membrane thinning and increases lipid diffusion. | Promotes peptide oligomerization and aggregation; can lead to membrane damage. | molbiolcell.orgnsr-jinr.runih.gov |

| Melittin | Induces ripple phase formation in the DMPS bilayer. | Strong electrostatic adsorption to the surface; hindered penetration compared to zwitterionic membranes. Incorporates into liquid phases, enhancing fluidity. | Alters membrane structure without causing rupture; DMPS membranes are more resistant to lysis. | nih.govnih.govmdpi.com |

| Lysozyme | Alters secondary structure of aggregates. | Binds strongly to PS-containing vesicles, promoting aggregation. | Aggregation rate is dependent on PS concentration; can alter the toxicity of aggregates. | researchgate.netkurouskilab.comnih.gov |

| Transthyretin (TTR) | - | Interacts with PS-containing membranes. | DMPS decelerates the rate of TTR aggregation. | kurouskilab.com |

| α-Sarcin | - | Interacts with DMPS vesicles. | Induces vesicle aggregation. | nih.gov |

Role in Protein Translocation and Subcellular Targeting

Phosphatidylserine (PS), including DMPS, plays a crucial role in the spatial organization of cellular processes by guiding proteins to specific subcellular locations. The anionic charge and unique headgroup of PS serve as a recognition signal for many peripheral membrane proteins, facilitating their recruitment and assembly at distinct membrane domains.

A prominent example is the role of PS in the life cycle of the Ebola virus. The viral matrix protein VP40, which is essential for forming new virus particles, directly interacts with PS on the inner leaflet of the host cell's plasma membrane. asm.orgnih.gov This interaction is critical for the correct localization and oligomerization of VP40 at the budding sites. asm.orgembopress.org The binding of VP40 to PS-enriched membranes is a key step that regulates its assembly and subsequent egress from the cell. asm.org Studies have shown that VP40 selectively induces vesiculation from membranes that contain PS, and this process is sufficient to cause the translocation of PS to the outer leaflet of the budding virus, which in turn facilitates viral entry into new host cells. asm.orgnih.govplos.org

In yeast, PS is essential for establishing and maintaining cell polarity. It accumulates at sites of polarized growth, creating a localized negative charge on the plasma membrane. molbiolcell.org This charge gradient helps to properly localize polarity-regulating proteins, such as the Rho GTPase Cdc42. molbiolcell.org Furthermore, PS is vital for the correct transport and localization of various cell surface membrane proteins. nih.govjst.go.jp Depletion of PS in yeast impairs the transport of proteins from the trans-Golgi network to the plasma membrane and affects endocytic recycling pathways, demonstrating its broad role in intracellular protein trafficking. nih.govresearchgate.net

The Dentin Matrix Protein 1 (DMP1) exhibits a dynamic subcellular localization pattern that is linked to its function in biomineralization. nih.govuniprot.org DMP1 can be found in the nucleus of undifferentiated osteoblasts, where it acts as a transcription factor. uniprot.org As the cells mature, DMP1 is phosphorylated and translocated first to the cytoplasm and then secreted into the extracellular matrix, where it helps regulate the formation of hydroxyapatite. uniprot.org While a direct translocation mechanism driven by DMPS has not been fully elucidated, studies have shown the co-localization of phosphatidylserine with key proteins like annexin V at the sites of early dentin mineralization, a process where DMP1 is a critical effector. researchgate.net This suggests that PS-rich membrane domains are involved in the complex process of DMP1's extracellular function. Extracellular DMP1 can also signal through cell surface integrin receptors, triggering downstream pathways that result in the translocation of other signaling proteins to the nucleus. nih.gov

Table 2: Proteins with Subcellular Localization Influenced by Phosphatidylserine

| Protein | Role of Phosphatidylserine (PS) | Functional Consequence | Reference |

|---|---|---|---|

| Ebola Virus VP40 | Serves as a binding partner on the inner plasma membrane leaflet for localization and oligomerization. | Essential for viral assembly, budding, and egress from the host cell. | asm.orgnih.govembopress.org |

| Yeast Cdc42 | Localized accumulation of PS creates a charged domain that guides Cdc42 to sites of polarized growth. | Proper establishment of cell polarity. | molbiolcell.org |

| Yeast Surface Proteins (general) | Required for efficient transport from the trans-Golgi network to the plasma membrane and for endocytic recycling. | Ensures correct localization and function of various membrane proteins. | nih.govjst.go.jpresearchgate.net |

| Dentin Matrix Protein 1 (DMP1) | Implicated in the extracellular matrix environment where DMP1 functions; PS is a key component of membrane vesicles at mineralization fronts. | Facilitates biomineralization and phosphate homeostasis. DMP1 itself is translocated between the nucleus, cytoplasm, and extracellular matrix. | nih.govuniprot.orgresearchgate.netnih.gov |

Dimyristoyl Phosphatidylserine in Cellular and Subcellular Membrane Dynamics

Vesicle Biogenesis, Trafficking, and Fusion Mechanisms

The distinct properties of phosphatidylserine (B164497), modeled effectively by DMPS, are integral to the dynamic processes of vesicle formation, transport, and fusion, which are fundamental to cellular communication and substance transport.

Phosphatidylserine is a key player in both endocytosis (the internalization of substances) and exocytosis (the secretion of substances). The negative charge of PS in the inner plasma membrane leaflet contributes to the surface charge density, which can facilitate the membrane bending required for the formation of endocytic vesicles. frontiersin.org Research has shown a link between PS levels and calcium-triggered exocytosis in PC12 cells, suggesting that the lipid composition of vesicle membranes is crucial for efficient fusion with the plasma membrane. researchgate.net Specifically, DMPS has been identified as being associated with α-synuclein-facilitated synaptic vesicle docking and is linked to the formation of the SNARE complex, which drives membrane fusion. bath.ac.uk

Due to its well-defined physical properties, DMPS is frequently used to create synthetic model membranes, such as liposomes and giant unilamellar vesicles (GUVs). osti.govannualreviews.org These model systems are invaluable for studying the biophysical principles of membrane fusion in a controlled environment. nih.govmpg.de In vitro fusion assays often employ vesicles containing DMPS to mimic the charge and composition of biological membranes. bath.ac.uk These assays monitor the fusion between two vesicle populations, often one representing a synaptic vesicle (v-SNARE) and the other a target membrane (t-SNARE). nih.govamazonaws.com Fusion can be measured by monitoring the mixing of lipid probes (lipid mixing assay) or encapsulated fluorescent dyes (content mixing assay). nih.gov Studies using these models have shown that SNARE proteins alone are sufficient to mediate rapid fusion, and that the lipid environment, including the presence of DMPS, is critical for the efficiency of this process. bath.ac.ukmpg.de

Molecular Involvement in Apoptotic Signaling Pathways

One of the most well-documented roles of phosphatidylserine is as a key signal in apoptosis, or programmed cell death. frontiersin.orgwikipedia.org The tightly controlled asymmetry of PS in healthy cells is deliberately collapsed during apoptosis, leading to its exposure on the outer surface of the cell. nih.govfrontiersin.org

This externalized PS acts as an "eat-me" signal, which is recognized by phagocytic cells like macrophages. frontiersin.orgd-nb.info This recognition is often mediated by the protein Annexin (B1180172) V, which binds with high affinity to PS in a calcium-dependent manner. nih.govrndsystems.com Fluorescently labeled Annexin V is a standard laboratory tool used to detect apoptotic cells by identifying exposed PS. nih.gov The binding affinity (Kd) of Annexin V for phospholipids (B1166683) is very high, estimated at approximately 5 x 10⁻¹⁰ M. rndsystems.com

Elucidation of Phosphatidylserine Externalization as a Molecular "Eat-Me" Signal

In healthy cells, the plasma membrane exhibits a distinct lipid asymmetry, with aminophospholipids like phosphatidylserine (PS) being actively confined to the inner, cytoplasmic leaflet. nih.gov This arrangement is disrupted during programmed cell death, or apoptosis, leading to the exposure of PS on the cell's exterior. nih.gov This externalization of phosphatidylserine is a conserved and crucial step that serves as a molecular "eat-me" signal, flagging the apoptotic cell for recognition and removal by phagocytes. jst.go.jpfrontiersin.orgfrontiersin.org The process ensures the safe and efficient disposal of dying cells, preventing the release of intracellular contents that could provoke inflammation or an autoimmune response. nih.govplos.org

The translocation of PS to the outer leaflet is not a passive event resulting from membrane rupture but an active, enzyme-mediated process. frontiersin.orgnih.gov During apoptosis, two key enzymatic activities are modulated in a caspase-dependent manner. frontiersin.org Firstly, the activity of ATP-dependent aminophospholipid translocases (flippases), which normally maintain PS on the inner leaflet, is inhibited. nih.govjci.orgnih.gov Secondly, the activity of phospholipid scramblases, enzymes that facilitate bidirectional and non-specific movement of phospholipids between the two leaflets, is activated. nih.govjci.orgnih.gov This coordinated enzymatic action leads to the rapid appearance of PS on the cell surface, a hallmark of early apoptosis. nih.gov

The significance of PS as an "eat-me" signal is underscored by its evolutionary conservation across species, from the nematode Caenorhabditis elegans to mammals. frontiersin.orgfrontiersin.org While PS is the most well-characterized signal for apoptotic cell clearance, other molecules can also be exposed. nih.govnih.gov However, the exposure of PS is considered a primary trigger for the specific recognition and subsequent engulfment by both professional phagocytes, like macrophages and dendritic cells, and non-professional phagocytes, such as fibroblasts. nih.govresearchgate.net Research using model systems, such as liposomes containing Dimyristoyl phosphatidylserine (DMPS), has been instrumental in studying the biophysical interactions and recognition processes that depend on the presence of PS on a membrane surface. jci.org

Molecular Recognition by Effector Proteins in Apoptotic Processes

The "eat-me" signal conveyed by externalized phosphatidylserine is deciphered by a variety of effector proteins, which include direct receptors on phagocytes and soluble bridging molecules that opsonize the apoptotic cell. nih.govnih.gov These proteins specifically recognize the anionic headgroup of PS, initiating intracellular signaling cascades within the phagocyte that lead to cytoskeletal rearrangement and engulfment of the dying cell. nih.gov This recognition is a critical step for preventing secondary necrosis and inflammation. plos.org

Several distinct receptor systems and bridging proteins have been identified that mediate the clearance of apoptotic cells through PS recognition. These effector proteins can work independently or cooperatively to ensure efficient removal. While some proteins bind directly to PS, others recognize a complex of PS and another protein. The study of these interactions often employs model membranes containing specific phosphatidylserine species like DMPS to isolate and characterize the binding events. osti.gov

The table below summarizes key effector proteins involved in this recognition process.

| Protein/Receptor | Type | Function in Apoptotic Cell Recognition |

| Phosphatidylserine Receptor (PSR) | Direct Receptor | Initially identified as a direct receptor for PS, its role is complex, with evidence suggesting involvement in both recognition and developmental processes. nih.govembopress.org |

| Stabilin-1 and Stabilin-2 | Direct Receptors | These are large transmembrane receptors expressed on macrophages and endothelial cells that directly bind to externalized PS, mediating efferocytosis (the engulfment of apoptotic cells). mdpi.com |

| Brain-specific angiogenesis inhibitor 1 (BAI1/ADGRB1) | Direct Receptor | An adhesion G protein-coupled receptor that recognizes PS on apoptotic cells via its thrombospondin repeats, playing a role in both phagocytosis and signaling. nih.gov |

| T-cell immunoglobulin mucin protein 4 (Tim4) | Direct Receptor | A receptor found on macrophages and dendritic cells that binds to PS, particularly important for the clearance of apoptotic cells in various tissues. acs.org |

| CD36 | Scavenger Receptor | A multi-ligand scavenger receptor that can recognize PS, often in conjunction with bridging molecules like thrombospondin, to facilitate engulfment. nih.gov |

| Annexins (e.g., Annexin A5) | Bridging Molecule / Probe | A family of calcium-dependent proteins that bind with high affinity to negatively charged phospholipids like PS. nih.govmdpi.com While widely used as a laboratory tool to detect externalized PS, some annexins may also play a physiological role in modulating phagocytosis. nih.gov |

| Milk Fat Globule-EGF Factor 8 (MFG-E8) | Bridging Molecule | A soluble protein secreted by activated macrophages that binds to both PS on apoptotic cells and integrin receptors on the phagocyte, thus bridging the two cells to promote engulfment. nih.gov |

| Gas6 and Protein S | Bridging Molecules | Vitamin K-dependent proteins that bind to PS on the apoptotic cell and then engage with Tyro3, Axl, and Mer (TAM) family receptor tyrosine kinases on the phagocyte. nih.gov |

Modulation of Ion Channel and Receptor Activity (Molecular Mechanisms)

The lipid environment of the cell membrane is not merely a passive scaffold but an active regulator of the function of embedded proteins, including ion channels and receptors. nih.govresearchgate.net Dimyristoyl phosphatidylserine, as a specific molecular species of the broader phosphatidylserine class, can directly and indirectly influence the activity of these transmembrane proteins. The mechanisms of modulation are multifaceted and can involve specific binding interactions or alterations in the physical properties of the bilayer. researchgate.netfrontiersin.org

Direct Modulation: This mechanism involves specific, high-affinity binding of lipid molecules to sites on the channel or receptor protein. nih.gov The anionic headgroup and acyl chain composition of PS can lead to preferential interactions with certain protein domains, particularly those rich in basic amino acid residues. Such binding can stabilize specific conformational states of the protein (e.g., open, closed, or inactivated states), thereby altering its activity. For example, studies on the nicotinic acetylcholine (B1216132) receptor (nAChR) have shown that anionic phospholipids, like phosphatidic acid and phosphatidylserine, play a significant role in modulating its conformational equilibria and function. nih.gov Similarly, the signaling activity of the adhesion GPCR BAI1 is directly modulated by the presence of PS in the outer leaflet of the membrane, suggesting a sensor-like function for the receptor. nih.gov

Indirect Modulation: This mechanism arises from the ability of lipids to alter the collective physicochemical properties of the membrane, such as thickness, curvature, surface charge, and lateral pressure profile. nih.govfrontiersin.org The incorporation of DMPS into a membrane can change its local stiffness and electrostatic potential. frontiersin.org These changes in the bilayer's physical state can, in turn, affect the conformational energetics of embedded proteins. researchgate.net Voltage-gated ion channels are particularly sensitive to such changes, as their activation often involves the movement of charged voltage-sensing domains through the membrane. Altering the membrane's electrostatic environment or mechanical properties can shift the voltage-dependence of channel gating. researchgate.net Molecular dynamics simulations and biophysical studies using reconstituted lipid systems with defined compositions, including DMPS, are critical tools for dissecting these complex lipid-protein interactions. acs.orgmdpi.com

The table below provides examples of how phospholipids modulate membrane protein function.

| Channel/Receptor | Modulating Lipid(s) | Observed Effect / Molecular Mechanism |

| Nicotinic Acetylcholine Receptor (nAChR) | Anionic Phospholipids (e.g., Phosphatidic Acid, Phosphatidylserine) | Anionic lipids are crucial for stabilizing the receptor's structure and modulating its conformational equilibria between resting, active, and desensitized states. nih.gov |

| Voltage-gated Potassium (Kv) Channels | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Direct binding of the highly charged PIP2 to the channel is required for its function, coupling the voltage-sensing domain to the pore gate. researchgate.net |

| Brain-specific angiogenesis inhibitor 1 (BAI1) | Phosphatidylserine (PS) | The presence of externalized PS enhances the G protein-dependent signaling activity of BAI1, suggesting PS acts as a functional ligand. nih.gov |

| Voltage-gated Sodium (Nav) Channels | Capsaicin (B1668287) (lipid-like molecule) | By altering membrane stiffness, capsaicin can indirectly modulate the activity of voltage-dependent sodium channels. frontiersin.org |

Advanced Methodologies for Studying Dimyristoyl Phosphatidylserine in Research

Liposome and Nanodisc Preparation Techniques for Membrane Mimicry

Liposomes and nanodiscs are indispensable tools in membrane research, serving as artificial platforms that replicate the native lipid bilayer. These model systems, often incorporating DMPS, allow for the controlled study of membrane components in a simplified, yet biologically relevant, context.

Liposomes are spherical vesicles composed of one or more lipid bilayers. Their preparation typically involves the hydration of a dry lipid film, which can be formed by evaporating the organic solvent from a lipid solution. google.com The resulting multilamellar vesicles (MLVs) can be further processed by techniques like extrusion or sonication to produce unilamellar vesicles of a desired size. mdpi.comgoogle.com The inclusion of DMPS in these formulations is critical for studies requiring a negatively charged membrane surface, which is a key feature of the inner leaflet of the plasma membrane in eukaryotic cells.

Nanodiscs offer a more defined and stable membrane mimetic. These are small, discoidal patches of lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs), which are engineered forms of apolipoprotein A-1. ens.fr The preparation of nanodiscs involves the self-assembly of lipids, such as DMPS, and MSPs from a detergent-solubilized mixture. ens.frku.dk The ratio of lipids to MSPs can be controlled to generate nanodiscs of a specific size. ens.fr This technology provides a soluble, stable, and more native-like environment for studying membrane proteins compared to detergent micelles. nih.gov

The choice between liposomes and nanodiscs depends on the specific research question. Liposomes are well-suited for studying transport processes and can be analyzed using techniques like patch-clamping. mdpi.com Nanodiscs, on the other hand, provide a platform for high-resolution structural studies of membrane proteins using techniques like NMR and cryo-electron microscopy. nih.gov

Interactive Table: Comparison of Liposome and Nanodisc Preparation for Membrane Mimicry

| Feature | Liposomes | Nanodiscs | Key References |

| Structure | Spherical vesicles with one or more lipid bilayers | Discoidal lipid bilayer patch stabilized by scaffold proteins | google.comens.fr |

| Preparation | Hydration of lipid film, extrusion, sonication | Self-assembly from detergent-solubilized lipids and scaffold proteins | google.commdpi.comens.frku.dk |

| Size | Variable, from tens of nanometers to micrometers | Controlled by the lipid-to-scaffold protein ratio, typically 9-17 nm in diameter | google.comens.fr |

| Stability | Can be prone to aggregation and fusion | Generally more stable and monodisperse | ku.dknih.gov |

| Applications | Transport assays, patch-clamp studies, drug delivery | Structural studies (NMR, cryo-EM), protein-lipid interaction studies | mdpi.comnih.gov |

Reconstitution of Membrane Proteins with Dimyristoyl Phosphatidylserine (B164497)

The functional study of membrane proteins often necessitates their removal from the complex native membrane and insertion into a defined artificial lipid environment, a process known as reconstitution. DMPS is frequently included in these artificial membranes to mimic the charge characteristics of the native inner plasma membrane leaflet, which is crucial for the proper folding and function of many membrane proteins.

A common method for reconstitution involves solubilizing the purified membrane protein and the desired lipids (including DMPS) in a detergent. mdpi.com The detergent is then slowly removed, typically by dialysis, gel filtration, or adsorption with porous beads, leading to the spontaneous formation of proteoliposomes (liposomes containing proteins) or protein-loaded nanodiscs. mdpi.com The choice of detergent and the rate of its removal are critical parameters that can significantly impact the success of reconstitution and the activity of the incorporated protein. ku.dkresearchgate.net

For instance, the reconstitution of the E. coli multidrug transporter EmrE into bicelles, a type of lipid aggregate, has been achieved using a detergent exchange method. nih.gov This approach avoids potentially denaturing conditions like organic solvents or lyophilization. nih.gov Similarly, the outer membrane protein F (OmpF) has been reconstituted into preformed liposomes composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and E. coli lipids, with the efficiency of incorporation depending on the detergent removal technique and the lipid composition. researchgate.net

The inclusion of DMPS in the reconstitution mixture is particularly important for proteins that interact with or are regulated by anionic phospholipids (B1166683). For example, studies on synaptogyrin, a synaptic vesicle protein, have utilized bicelles containing DMPS to investigate its structure and membrane-remodeling properties. nih.gov These studies revealed that the interaction between synaptogyrin and phosphatidylserine is critical for inducing membrane curvature and forming small vesicles. nih.gov

High-Resolution Imaging Techniques in Membrane Research

Atomic Force Microscopy (AFM) has emerged as a powerful tool for imaging the topography of lipid membranes at the nanoscale, providing insights into their structure and organization under near-physiological conditions. tandfonline.com AFM can be used to visualize supported lipid bilayers (SLBs) formed on a solid substrate, such as mica. mdpi.comnih.gov

In the context of DMPS-containing membranes, AFM has been instrumental in characterizing the physical properties and structural changes induced by interactions with other molecules. For example, a study investigating the interaction of the antimicrobial peptide melittin (B549807) with DMPS membranes used AFM to reveal the formation of a ripple phase in the DMPS bilayer, a phenomenon not previously reported for negatively charged single bilayers. mdpi.comnih.gov This observation is significant given the role of phosphatidylserine in various biological processes. mdpi.comnih.gov The AFM images showed that while melittin induced substantial structural changes, it did not cause pore formation, suggesting a strong electrostatic adsorption to the membrane surface. mdpi.comnih.gov

High-speed AFM (HS-AFM) further enhances the capabilities of this technique by allowing for the real-time visualization of dynamic processes in lipid membranes. mdpi.com This has been used to track the formation of SLBs and observe phenomena like the growth of lipid nanotubes. mdpi.com

Interactive Table: AFM Studies of DMPS-Containing Membranes

| Study Focus | Key Findings | Reference |

| Melittin interaction with DMPS bilayers | Observed a ripple phase in the DMPS bilayer. Melittin induced structural changes without pore formation. | mdpi.comnih.gov |

| General membrane topography | Imaging of lipid bilayers in isolated patches or continuous sheets. | nih.gov |

| Real-time membrane dynamics | Tracking of SLB formation and lipid nanotube growth using HS-AFM. | mdpi.com |

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of biological macromolecules in their near-native state. For membrane proteins, which are notoriously difficult to crystallize, cryo-EM offers a powerful alternative. The use of membrane mimetics like nanodiscs has been particularly fruitful in this regard.

Reconstituting membrane proteins into nanodiscs containing lipids such as DMPS provides a stable, soluble sample suitable for cryo-EM analysis. nih.gov This approach allows for the visualization of the protein embedded within a lipid bilayer, providing crucial information about its structure, conformation, and interactions with the surrounding lipids. Recent advances in cryo-EM have made it possible to study the structure of membrane proteins and their complexes within a bilayer environment. nih.gov

For instance, cryo-EM has been used to visualize proteoliposomes, revealing their size and lamellarity. biorxiv.org The ability to directly image membrane domains in vitrified, hydrated vesicles by cryo-electron tomography, a related technique, further expands the utility of electron microscopy in membrane research. pnas.org This allows for the characterization of lipid domains based on differences in membrane thickness. pnas.org

The combination of nanodisc technology and cryo-EM holds immense promise for elucidating the structures of membrane proteins that are regulated by or have specific interactions with DMPS.

Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-300 nanometers. Super-resolution microscopy techniques bypass this limitation, enabling the visualization of cellular structures and molecular dynamics at the nanoscale. nih.gov These methods are invaluable for studying the distribution and dynamics of lipids like phosphatidylserine within cellular membranes.

Several super-resolution techniques, such as Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM), have been applied to membrane research. nih.gov These techniques can reveal the organization of lipids and proteins into micro- and nanodomains, which are thought to play crucial roles in cell signaling and other processes. nih.gov

To study the dynamics of phosphatidylserine, fluorescently labeled PS analogues are often employed. molbiolcell.orgnih.gov For example, TopFluor-PS, a synthetic fluorescent PS analogue, has been used in conjunction with techniques like single-particle tracking and fluorescence correlation spectroscopy to measure the mobility of PS in the plasma membrane and in the membranes of intracellular organelles. molbiolcell.orgnih.gov These studies have revealed that a significant fraction of PS exhibits limited mobility, possibly due to confinement by the cortical actin cytoskeleton. molbiolcell.org

Super-resolution imaging has also been used to map the distribution of PS with high resolution, revealing the existence of topologically distinct cellular pools of this important phospholipid. researchgate.net These advanced microscopy techniques are providing unprecedented insights into the complex behavior of phosphatidylserine in living cells.

Biochemical Assays for Lipid-Protein Binding and Enzyme Activity Measurement

Biochemical assays are fundamental for quantifying the interactions between lipids and proteins and for measuring the activity of membrane-associated enzymes. The use of model membrane systems containing DMPS is central to many of these assays.

Lipid-protein binding assays aim to determine the affinity and specificity of a protein for a particular lipid. A variety of techniques can be employed for this purpose. For example, surface plasmon resonance (SPR) can be used to measure the binding of a protein to lipid vesicles immobilized on a sensor chip. nih.gov This label-free method allows for the quantitative determination of binding affinities. nih.gov Another approach involves using fluorescently labeled lipids or proteins to monitor binding through techniques like fluorescence resonance energy transfer (FRET). molbiolcell.org

Enzyme activity assays are designed to measure the catalytic activity of an enzyme in the presence of specific lipids. For enzymes that are activated by or require phosphatidylserine, liposomes or nanodiscs containing DMPS provide a suitable environment for these measurements. For example, the activity of protein kinase C, an enzyme activated by phosphatidylserine, has been studied using vesicles of defined acyl chain composition. researchgate.net

Furthermore, enzymatic assays have been developed for the quantitative measurement of phosphatidylserine itself in biological samples. nih.gov One such method uses a combination of specific enzymes and a fluorescent probe to detect PS with high sensitivity and specificity. nih.gov This assay can be used to determine the PS content in cultured cells and to study the effects of genetic or pharmacological manipulations on PS metabolism. nih.gov

Interactive Table: Biochemical Assays Involving DMPS

| Assay Type | Methodology | Application Example | Key References |

| Lipid-Protein Binding | Surface Plasmon Resonance (SPR) | Quantifying the binding of Lactadherin C2 to PS-containing vesicles. | nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Detecting the binding of a GST-tagged protein to PS-containing liposomes. | molbiolcell.org | |

| Plate-based assays | Evaluating the binding characteristics of PS-binding peptides. | researchgate.net | |

| Enzyme Activity | Vesicle-based assays | Measuring the activation of protein kinase C by PS-containing vesicles. | researchgate.net |

| Coupled in vitro assays | Characterizing the activity of a phospholipid N-methyltransferase with various phospholipid substrates. | asm.org | |

| Lipid Quantification | Enzymatic fluorometric assay | Measuring the PS content in cultured cells. | nih.gov |

Synthesis and Biosynthesis Pathways of Phosphatidylserine in Research Contexts

Enzymatic Synthesis of Phosphatidylserine (B164497) in Model Systems

In mammalian cells, the de novo synthesis of phosphatidylserine occurs primarily through base-exchange reactions, where the head group of a pre-existing phospholipid is exchanged for L-serine. researchgate.net These reactions are catalyzed by two distinct enzymes, phosphatidylserine synthase-1 (PSS1) and phosphatidylserine synthase-2 (PSS2), which are located in the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum (ER). nih.govresearchgate.net

The two primary enzymes responsible for PS synthesis in mammalian cells, PSS1 and PSS2, exhibit different substrate preferences. portlandpress.comnih.gov PSS1 preferentially catalyzes the conversion of phosphatidylcholine (PC) to PS, while PSS2 specifically uses phosphatidylethanolamine (B1630911) (PE) as its substrate. portlandpress.comnih.gov

PSS1 Pathway: This pathway involves the exchange of the choline (B1196258) head group from PC with L-serine. portlandpress.com While PSS1 is primarily known for the PC-to-PS conversion, some studies with the purified enzyme suggest it can also catalyze the conversion of PE to PS. portlandpress.com

PSS2 Pathway: This enzyme specifically catalyzes the exchange of the ethanolamine (B43304) head group from PE with L-serine. pnas.orgnih.gov Unlike PSS1, purified PSS2 does not use PC as a substrate. portlandpress.com

These synthetic reactions are critical for maintaining the cell's supply of PS. nih.gov Although PSS1 and PSS2 are homologous proteins, sharing about 40% amino acid sequence identity, they can have opposing roles in the broader regulation of lipid metabolism. pnas.orgpnas.org

The activity of PSS1 and PSS2 is tightly regulated to maintain lipid homeostasis. One of the key regulatory mechanisms is feedback inhibition by the product, phosphatidylserine itself. portlandpress.com

Substrate Specificity: Structural studies and kinetic analyses have shed light on the substrate preferences of these enzymes. Cryo-electron microscopy of human PSS2 revealed structural features in its catalytic cavity that explain its strict preference for PE over PC. pnas.orgnih.gov While PSS1 can utilize both PC and PE in purified systems, in intact cells, PSS1 is considered the primary enzyme for converting PC to PS, and PSS2 is responsible for converting PE to PS. portlandpress.com

Regulation: